Product packaging for octahydro-2H-pyrano[3,2-b]pyridin-4-ol(Cat. No.:CAS No. 2137489-00-8)

octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Cat. No.: B2429778
CAS No.: 2137489-00-8
M. Wt: 157.213
InChI Key: ATFDEULMPLKSPO-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemical Architectures

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are integral to the development of new chemical entities. ias.ac.inbohrium.com The fusion of different heterocyclic rings, such as the pyran and pyridine (B92270) in this case, can lead to unique chemical and physical properties that are not present in the individual parent rings. ias.ac.in These structures often exhibit enhanced stability and rigidity, which can be advantageous for specific applications, including the design of targeted pharmaceuticals. ias.ac.inbohrium.com The pyridine ring, in particular, is a well-known pharmacophore found in numerous FDA-approved drugs. nih.govresearchgate.net

The combination of a pyran ring, a common motif in natural products like carbohydrates, with a pyridine ring, a versatile building block in medicinal chemistry, results in a scaffold with a rich chemical space to explore. ijnrd.orgnih.gov The fully saturated "octahydro" nature of the target molecule further distinguishes it from its aromatic counterparts, introducing stereochemical complexity and conformational flexibility.

Significance of Pyrano-pyridine Scaffolds as Synthetic Targets and Intermediates

Pyrano-pyridine scaffolds are recognized for their wide range of biological activities, making them attractive targets for organic synthesis. ekb.egnih.govnih.gov Derivatives of this scaffold have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ekb.egnih.govontosight.ai The structural diversity of pyrano-pyridines allows for the fine-tuning of their biological profiles. researchgate.netafricanjournalofbiomedicalresearch.com

The synthesis of these fused systems presents unique challenges and opportunities for the development of novel synthetic methodologies. researchgate.netafricanjournalofbiomedicalresearch.com Researchers are continually exploring efficient ways to construct the pyrano-pyridine core, often employing multi-component reactions or domino cyclization strategies. nih.govafricanjournalofbiomedicalresearch.com These synthetic efforts are crucial for accessing a variety of derivatives for biological screening and other applications. nih.gov

Overview of Intrinsic Structural Features and Potential Stereochemical Complexity

The structure of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is characterized by a saturated bicyclic system with a hydroxyl group at the 4-position. The fusion of the pyran and pyridine rings can result in different isomeric forms depending on the relative orientation of the rings.

Table 1: Structural Features of this compound

FeatureDescription
Core Structure Fused pyran and pyridine rings
Saturation Fully saturated (octahydro)
Functional Group Hydroxyl (-OH) at the 4-position
Chiral Centers Multiple stereocenters are present

The presence of multiple chiral centers in the this compound molecule leads to a significant number of potential stereoisomers. The precise control of stereochemistry during the synthesis of such molecules is a key challenge and an active area of research. The spatial arrangement of the atoms can have a profound impact on the molecule's biological activity and physical properties.

The synthesis of enantiomerically pure forms of related heterocyclic scaffolds, such as octahydropyrano[3,4-c]pyridines, has been achieved, highlighting the importance of stereocontrol in this class of compounds. researchgate.net The development of stereoselective synthetic routes is therefore essential for the full exploration of the potential of this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B2429778 octahydro-2H-pyrano[3,2-b]pyridin-4-ol CAS No. 2137489-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFDEULMPLKSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CCO2)O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Chemical Derivatization of Octahydro 2h Pyrano 3,2 B Pyridin 4 Ol

Reactivity and Transformations of the Hydroxyl Moiety

The secondary hydroxyl group at the C4 position is a key site for functionalization, allowing for oxidation, esterification, and etherification reactions. These transformations are fundamental in modifying the polarity, steric profile, and potential biological activity of the molecule.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, octahydro-2H-pyrano[3,2-b]pyridin-4-one. The choice of oxidizing agent is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the piperidine (B6355638) nitrogen. Mild oxidizing agents are generally preferred. For instance, pyridinium (B92312) chlorochromate (PCC) is a common reagent for converting secondary alcohols to ketones without affecting other sensitive functional groups. rsc.org Another option is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, offering a high degree of selectivity. Stronger oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), can also effect this transformation, although the acidic conditions might protonate the piperidine nitrogen. rsc.org

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. When reacting with a carboxylic acid, an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically employed in a Fischer esterification. However, given the presence of the basic piperidine nitrogen, which would be protonated under these conditions, alternative methods are often more efficient. The use of acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) can effectively promote acylation of the hydroxyl group. For amino alcohols, the relative reactivity of the amino and hydroxyl groups can be influenced by reaction conditions. figshare.com In some cases, the amino group might need to be protected to achieve selective O-acylation.

Etherification: The formation of an ether linkage at the C4 position can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The basic conditions of this reaction are generally compatible with the piperidine nitrogen.

Table 1: Examples of Reactions Involving the Hydroxyl Moiety

TransformationReactant(s)Reagent(s) and ConditionsExpected Product
OxidationOctahydro-2H-pyrano[3,2-b]pyridin-4-olPyridinium chlorochromate (PCC), CH₂Cl₂Octahydro-2H-pyrano[3,2-b]pyridin-4-one
EsterificationThis compound, Acetyl chlorideTriethylamine, CH₂Cl₂4-Acetyloxyoctahydro-2H-pyrano[3,2-b]pyridine
EtherificationThis compound, Methyl iodideSodium hydride (NaH), THF4-Methoxyoctahydro-2H-pyrano[3,2-b]pyridine

Reactions Involving the Saturated Piperidine Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is nucleophilic and basic, making it a prime target for a range of chemical modifications, including N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be accomplished through several methods. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the generated hydrohalic acid is a common approach. Reductive amination offers an alternative and often more controlled method for N-alkylation. nih.govacs.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govacs.org This method is particularly useful for introducing a wide variety of substituents.

N-Acylation: The piperidine nitrogen can be readily acylated by reaction with acid chlorides or acid anhydrides to form amides. These reactions are typically carried out in the presence of a base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. Amide formation is generally a robust and high-yielding transformation. The resulting amides are significantly less basic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base, yields sulfonamides. acs.org This transformation is analogous to N-acylation and results in a significant decrease in the basicity of the nitrogen atom. The sulfonamide linkage is generally very stable to a wide range of chemical conditions.

Table 2: Examples of Reactions at the Piperidine Nitrogen

TransformationReactant(s)Reagent(s) and ConditionsExpected Product
N-AlkylationThis compound, Benzyl bromideK₂CO₃, Acetonitrile1-Benzyl-octahydro-2H-pyrano[3,2-b]pyridin-4-ol
Reductive AminationThis compound, AcetoneNaBH(OAc)₃, Dichloroethane1-Isopropyl-octahydro-2H-pyrano[3,2-b]pyridin-4-ol
N-AcylationThis compound, Benzoyl chloridePyridine, CH₂Cl₂(Octahydro-2H-pyrano[3,2-b]pyridin-1-yl)(phenyl)methanone
N-SulfonylationThis compound, p-Toluenesulfonyl chlorideTriethylamine, CH₂Cl₂1-(Tosyl)this compound

Chemical Modifications and Transformations of the Pyrano Ring System

The tetrahydropyran (B127337) (THP) ring is generally a stable saturated ether. Its modification typically requires harsh conditions to cleave the C-O bonds.

Ring Opening: The ether linkages of the pyran ring are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr or HI. khanacademy.org This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to a ring-opened product. The regioselectivity of the cleavage would depend on the specific reaction conditions and the steric and electronic environment of the carbon atoms adjacent to the ether oxygen. Lewis acids can also initiate the ring-opening of tetrahydropyrans. mdpi.comacs.org

Oxidation: While the C-H bonds of the pyran ring are generally unreactive, under forcing oxidative conditions, degradation of the ring could occur. However, selective oxidation of the pyran ring without affecting the rest of the molecule is challenging and not a common transformation.

Stereochemical Implications in Chemical Transformations and Derivatization

This compound contains multiple stereocenters, and their relative and absolute configurations will have a profound impact on the stereochemical outcome of its reactions. The fused bicyclic system imparts a significant degree of conformational rigidity, which can lead to high levels of diastereoselectivity in many transformations.

For reactions at the C4-hydroxyl group, the approach of reagents can be influenced by the stereochemistry of the ring fusion and any existing substituents. For example, the reduction of the corresponding ketone, octahydro-2H-pyrano[3,2-b]pyridin-4-one, with hydride reagents would likely favor the approach from the less sterically hindered face of the carbonyl group, leading to a predominance of one diastereomer of the alcohol.

Similarly, reactions at the piperidine ring can be subject to stereoelectronic control. The orientation of substituents on the piperidine ring will influence its conformational preference (e.g., chair conformations with equatorial or axial substituents). Epimerization at a stereocenter adjacent to the nitrogen atom (the α-amino position) is a possibility under certain conditions, such as those involving the formation of a radical or iminium ion intermediate. nih.govnih.gov This could allow for the conversion of a less stable diastereomer into a more thermodynamically stable one. The stereochemical relationship between the hydroxyl group and the bridgehead protons will play a crucial role in directing the stereochemical course of derivatization reactions.

Advanced Spectroscopic Analysis and Structural Elucidation of Octahydro 2h Pyrano 3,2 B Pyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of octahydro-2H-pyrano[3,2-b]pyridin-4-ol. The fused ring system is expected to adopt a stable chair-chair conformation. The analysis would focus on assigning chemical shifts and coupling constants for each proton and carbon atom to define the spatial arrangement of substituents, including the hydroxyl group at the C4 position.

A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of the molecule's complex structure.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments. Key signals would include the proton attached to the hydroxyl-bearing carbon (H4) and the protons at the ring junction. The coupling constants (J-values) between adjacent protons are critical for determining their dihedral angles, which in turn helps to establish their relative orientation (axial or equatorial).

¹³C NMR: The carbon spectrum reveals the number of non-equivalent carbon atoms. The carbon bearing the hydroxyl group (C4) would be expected to resonate in the range of 60-75 ppm, while other aliphatic carbons would appear further upfield.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons throughout the entire molecular skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the chemical shifts of carbons that have protons bonded to them.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is paramount for determining the relative stereochemistry. For instance, NOE correlations between axial protons on the same face of the ring system would confirm their spatial proximity and help to assign the conformation of the fused rings and the stereochemistry at the chiral centers.

An illustrative table of expected NMR data is provided below to demonstrate how such assignments would be presented.

Table 1. Illustrative NMR Data for this compound. (Note: These are hypothetical values for demonstration purposes.)
Positionδ ¹³C (ppm)δ ¹H (ppm)COSY CorrelationsHMBC Correlations
265.83.95 (ax), 3.40 (eq)H3C3, C4, C8a
332.11.90 (ax), 1.65 (eq)H2, H4C2, C4, C4a
468.53.75 (ax)H3, H4aC3, C4a, C5
4a55.32.10H4, H5, H8aC3, C4, C5, C8a
648.23.10 (eq), 2.65 (ax)H7C5, C7, C8
725.51.80, 1.55H6, H8C6, C8, C8a
830.71.95, 1.70H7, H8aC6, C7, C8a
8a75.43.60H4a, H8C2, C4a, C7, C8

Mass Spectrometry: Elucidation of Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₅NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion [M]⁺ or its protonated form [M+H]⁺, thereby verifying its elemental composition.

The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several characteristic pathways for this type of heterocyclic system. Common fragmentation patterns would include:

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a stable cation.

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom in the pyridine (B92270) ring is a characteristic fragmentation pathway for amines, leading to the formation of a stabilized iminium ion.

Ring cleavage: Fragmentation of the pyran or pyridine ring can occur, leading to a series of smaller fragment ions that can provide further clues about the structure.

Infrared and Raman Spectroscopy: Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. A distinct C-O stretching band would be expected around 1050-1150 cm⁻¹. If the nitrogen atom is protonated or part of an N-H bond, an N-H stretching band would also be visible.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C backbone vibrations would be prominent, offering a detailed fingerprint of the aliphatic ring structure.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

This compound is a chiral molecule containing multiple stereocenters. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for determining its absolute configuration. The process involves measuring the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light.

The standard method involves comparing the experimentally measured ECD spectrum with theoretical spectra predicted by quantum chemical calculations (e.g., using time-dependent density functional theory, TD-DFT). By calculating the predicted spectra for both possible enantiomers (e.g., the (4R, 4aS, 8aR) and (4S, 4aR, 8aS) configurations) and matching one to the experimental spectrum, the absolute stereochemistry of the molecule can be unambiguously assigned.

X-ray Crystallography for Solid-State Structural and Stereochemical Analysis

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive and highly accurate information on:

Molecular Connectivity: Unambiguous confirmation of the atomic connections.

Stereochemistry: The relative and absolute configuration of all chiral centers. The absolute configuration can often be determined using anomalous dispersion methods, especially if a heavy atom is present or by forming a salt with a chiral counter-ion of known configuration.

Conformation: The precise chair conformations of the pyran and pyridine rings, including the exact bond lengths, bond angles, and torsional angles.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and the nitrogen atom.

Computational and Theoretical Investigations of Octahydro 2h Pyrano 3,2 B Pyridin 4 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for octahydro-2H-pyrano[3,2-b]pyridin-4-ol would typically employ a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. mostwiedzy.pl Such studies provide fundamental information about the molecule's geometry, electron distribution, and stability.

Key outputs from DFT calculations include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), total electronic energy, and molecular orbital energies. These calculations are foundational for understanding the intrinsic properties of the molecule. For instance, the calculated heat of formation, derived from the total energy, can indicate the thermodynamic stability of the molecule. researchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) map, also derived from DFT, can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for predicting intermolecular interactions. bhu.ac.in

Conformational Analysis and Identification of Energy Minima

The non-planar and saturated ring systems in this compound give rise to multiple possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. drugdesign.org The goal is to identify the low-energy conformations, or energy minima, on the potential energy surface, as these are the most likely to be populated at a given temperature.

Computational conformational analysis involves systematically changing the dihedral angles of rotatable bonds and calculating the energy of each resulting conformer. This process, often referred to as a potential energy surface scan, helps to locate stable isomers and transition states between them. drugdesign.org For a fused ring system like this, the analysis would focus on the different chair, boat, and twist-boat conformations of the pyran and pyridine (B92270) rings and the relative orientations of the hydroxyl group. The conformer with the lowest calculated energy is considered the global minimum and represents the most stable structure of the molecule in the gas phase.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net DFT calculations can provide detailed information on the energies and spatial distributions of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrano-Pyridine System

ParameterValue (eV)Implication
HOMO Energy -6.5Electron-donating capability
LUMO Energy -1.2Electron-accepting capability
HOMO-LUMO Gap 5.3Chemical stability and reactivity

Note: The values presented are hypothetical and representative for a similar heterocyclic system, as specific data for this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.com This method is particularly valuable for predicting spectroscopic properties, such as the UV-Visible absorption spectrum. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. researchgate.net

For this compound, TD-DFT calculations could identify the nature of the electronic transitions, for example, whether they are n -> π* or π -> π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a molecule and its interactions with its environment, such as a solvent. mdpi.com

For this compound, MD simulations can be used to explore its conformational flexibility in solution. copernicus.org These simulations can reveal how the molecule transitions between different low-energy conformations and how these dynamics are influenced by the solvent. Solvation effects, such as the formation of hydrogen bonds between the hydroxyl group of the molecule and water, can be explicitly modeled, providing a more realistic picture of the molecule's behavior in a condensed phase. Such simulations have been applied to study the binding of pyrano[3,2-c]pyridine analogues to biological targets, indicating the stable interactions and binding free energies. nih.gov

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. researchgate.net For this compound, computational methods can identify the most likely sites for electrophilic and nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest.

For nitrogen-containing heterocycles, QSPR models have been developed to predict properties such as hydrogen-bond basicity (pKHB). nih.gov These models often use descriptors derived from quantum mechanical calculations, such as atomic charges and orbital energies. nih.gov A QSPR study for a series of compounds including this compound could be developed to predict properties like solubility, boiling point, or other physicochemical parameters, which are important in various applications.

Mechanistic Pathways in Reactions Involving Octahydro 2h Pyrano 3,2 B Pyridin 4 Ol

Proposed Reaction Mechanisms for Synthesis and Derivatization

While specific literature detailing the mechanistic pathways for the synthesis of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is scarce, plausible mechanisms can be proposed based on established organic chemistry principles and synthetic routes for similar fused piperidine-pyran structures.

A common strategy for constructing such bicyclic systems involves an intramolecular cyclization approach. nih.gov One hypothetical pathway could begin with a substituted piperidine (B6355638) precursor containing a tethered hydroxyalkyl or a latent electrophilic group. An intramolecular nucleophilic attack from a hydroxyl group onto an electrophilic center, or an intramolecular Michael addition, could form the pyran ring.

For instance, a plausible synthetic route could involve the following key steps:

Formation of a Piperidine Intermediate: Synthesis of a suitably functionalized piperidine ring, which is a common scaffold in many pharmaceuticals. nih.gov

Intramolecular Cyclization: An intramolecular reaction to form the fused pyran ring. This could be an oxa-Michael addition if an α,β-unsaturated carbonyl is present on a side chain attached to the piperidine. rsc.org Alternatively, an intramolecular Williamson ether synthesis could be envisioned.

Another potential mechanism involves a reductive amination followed by cyclization . In this scenario, a precursor containing a ketone or aldehyde and a distal amino group could first undergo intramolecular reductive amination to form the piperidine ring, followed by a subsequent cyclization to form the pyran ring. beilstein-journals.org

Derivatization of this compound would likely involve reactions of the secondary amine and the hydroxyl group. For example, acylation or alkylation of the nitrogen atom would proceed via standard nucleophilic substitution mechanisms. Reactions involving the hydroxyl group could include oxidation to the corresponding ketone or substitution reactions.

A proposed multi-step synthesis could be visualized as follows:

StepReaction TypeDescription
1 Piperidine FormationConstruction of the core piperidine ring through methods like catalytic hydrogenation of a pyridine (B92270) precursor or intermolecular cyclization. researchgate.net
2 FunctionalizationIntroduction of a side chain on the piperidine ring that contains the necessary functional groups for the subsequent pyran ring formation.
3 Intramolecular CyclizationFormation of the pyran ring via an intramolecular nucleophilic attack, such as an oxa-Michael addition or an SN2 reaction. rsc.orgnih.gov

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for validating a proposed reaction mechanism. In the synthesis of this compound, several transient species could be involved.

During an intramolecular Michael addition pathway, an enolate intermediate would be formed upon the addition of the hydroxyl group to the α,β-unsaturated system. This enolate would then be protonated to yield the final product. Spectroscopic techniques such as NMR and IR could potentially be used to detect such intermediates under specific reaction conditions, although their transient nature often makes direct observation challenging.

In a stepwise synthesis, the functionalized piperidine precursor is a stable intermediate that can be isolated and characterized. For example, a piperidine derivative with a pending chain containing a double bond and a hydroxyl group would be a key intermediate for a subsequent intramolecular cyclization.

The characterization of these intermediates would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and amines.

Mass Spectrometry (MS): To confirm the molecular weight of the intermediate.

For example, in the synthesis of related 3,4-dihydro-2(1H)-pyridones, intermediates arising from Knoevenagel condensation have been characterized to elucidate the reaction mechanism. nih.gov

Elucidation of Transition States and Energetic Barriers

Using methods such as Density Functional Theory (DFT), it is possible to model the reaction pathway and calculate the geometries and energies of the transition states. nih.gov For an intramolecular cyclization step, the transition state would involve the partial formation of the new carbon-oxygen bond of the pyran ring. The geometry of this transition state would dictate the stereochemical outcome of the reaction.

For instance, in a 6-exo-trig cyclization, the transition state would adopt a chair-like or boat-like conformation, and the relative energies of these conformations would determine the preferred reaction pathway and the stereochemistry of the product. nih.gov The energetic barrier for such a cyclization would be influenced by factors such as ring strain in the transition state and the nucleophilicity of the attacking hydroxyl group.

Computational studies on similar systems, like the biosynthesis of polyethers, have been used to understand enzymatic catalysis of anti-Baldwin ring closures, highlighting the power of these methods in elucidating complex reaction mechanisms.

Kinetic and Thermodynamic Aspects Governing Reaction Outcomes

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic control occurs when the reaction conditions favor the formation of the product that is formed fastest (i.e., the one with the lowest activation energy). These conditions typically involve lower temperatures and shorter reaction times. libretexts.orgnih.gov

Thermodynamic control is favored under conditions that allow for the reaction to reach equilibrium, such as higher temperatures and longer reaction times. In this case, the most stable product will be the major product. libretexts.orgnih.gov

In the synthesis of this compound, the stereochemistry of the ring fusion and the substituents could be influenced by these factors. For example, in the intramolecular cyclization step, different diastereomers may be possible. The kinetically favored product might be the one that arises from a lower energy transition state, while the thermodynamically favored product would be the most stable diastereomer.

The relative stability of the possible products is determined by their Gibbs free energy. Factors that contribute to stability include steric hindrance, ring strain, and intramolecular hydrogen bonding. For instance, a chair conformation of the piperidine and pyran rings is generally more stable than a boat conformation.

The interplay between kinetic and thermodynamic control is a crucial consideration in asymmetric synthesis, where the desired enantiomer or diastereomer must be selectively formed. dalalinstitute.com For the synthesis of this compound, controlling the reaction conditions could allow for the selective formation of a specific stereoisomer.

Applications of Octahydro 2h Pyrano 3,2 B Pyridin 4 Ol As a Chemical Building Block

Utilization as a Core Scaffold for the Construction of Complex Molecular Architectures

There is currently a lack of specific published research detailing the utilization of octahydro-2H-pyrano[3,2-b]pyridin-4-ol as a core scaffold for the construction of complex molecular architectures.

Role in Diversity-Oriented Synthesis and Library Generation

Specific examples or studies demonstrating the role of this compound in diversity-oriented synthesis and the generation of chemical libraries have not been identified in the available scientific literature.

Precursor in the Development of Chemical Probes for Research

There is no direct evidence or published research to confirm the use of this compound as a precursor in the development of chemical probes for research.

Future Research Directions and Emerging Challenges in Octahydro 2h Pyrano 3,2 B Pyridin 4 Ol Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The stereochemistry of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a critical aspect that will undoubtedly influence its biological activity and material properties. Consequently, the development of novel asymmetric synthetic methodologies is a paramount future research direction. Current synthetic strategies for related pyranopyridine scaffolds often result in racemic mixtures. africanjournalofbiomedicalresearch.com Future work should focus on creating enantiomerically pure forms of this compound.

Key research objectives in this area would include:

Chiral Catalyst Development: Designing and synthesizing novel chiral catalysts, potentially based on transition metals or organocatalysts, that can facilitate the stereoselective formation of the fused ring system. nih.gov

Substrate-Controlled Diastereoselective Reactions: Exploring reactions where the stereochemistry of the starting materials dictates the stereochemical outcome of the final product.

Enzymatic Resolutions: Investigating the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Progress in this area will be crucial for systematically evaluating the properties of individual stereoisomers and unlocking their full potential.

Exploration of Unconventional Reactivity Patterns

Understanding the inherent reactivity of the this compound core is fundamental to its application. Future research should venture beyond predictable functional group transformations and explore unconventional reactivity patterns. This could involve subjecting the molecule to a variety of reaction conditions to uncover novel chemical transformations.

Potential avenues for exploration include:

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce cleavage of the pyran or pyridine (B92270) ring, leading to novel molecular scaffolds.

Reactions at the Bridgehead Carbons: Probing the reactivity of the carbon atoms at the fusion of the two rings, which are often less reactive.

Photochemical and Electrochemical Reactions: Utilizing light or electricity to access unique reactive intermediates and reaction pathways not achievable through traditional thermal methods.

The discovery of new reactions will not only expand the synthetic chemist's toolbox but also provide access to a wider range of derivatives with potentially interesting properties.

Integration into Advanced Synthetic Strategies for Complex Molecule Assembly

The this compound scaffold can be envisioned as a valuable building block, or synthon, for the construction of more complex molecules, such as natural products or pharmaceutically active compounds. dovepress.comresearchgate.netrsc.org Future research should focus on integrating this heterocyclic core into advanced synthetic strategies.

This could be achieved through:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials come together to form a complex product containing the this compound moiety. nih.gov

Tandem or Cascade Reactions: Developing reaction sequences where the formation of the initial pyranopyridine ring triggers subsequent transformations to build up molecular complexity in a highly efficient manner.

Fragment-Based Synthesis: Utilizing the this compound as a central scaffold to which other molecular fragments can be appended to create libraries of diverse compounds. nih.gov

The successful implementation of these strategies will demonstrate the utility of this heterocyclic system in the efficient synthesis of valuable and intricate molecular architectures.

Development of Robust Catalytic Systems for Synthesis

Efficient and scalable synthesis is a prerequisite for the widespread use of any chemical compound. A significant challenge in the chemistry of pyranopyridines is the development of robust and recyclable catalytic systems for their synthesis. researchgate.netresearchgate.net Future research in this area for this compound should aim to improve reaction efficiency, reduce waste, and lower costs.

Key areas of focus include:

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused, thereby improving the sustainability of the synthetic process. nih.gov

Nanocatalysis: Exploring the use of nanoparticles as catalysts, which often exhibit unique reactivity and selectivity due to their high surface area-to-volume ratio.

Flow Chemistry: Adapting synthetic routes to continuous flow systems, which can offer advantages in terms of safety, scalability, and process control.

The development of such catalytic systems will be instrumental in making this compound and its derivatives more accessible for further research and potential applications.

Computational Design of New Derivatives with Tunable Chemical Properties

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. researchgate.netresearchgate.netnih.govrsc.orgnih.govnih.gov For this compound, in silico methods can be employed to guide synthetic efforts and accelerate the discovery of new derivatives with tailored chemical properties.

Future computational research should focus on:

Structure-Property Relationship Studies: Using quantum chemical calculations to understand how modifications to the molecular structure of this compound influence its electronic and steric properties.

Virtual Screening: Creating virtual libraries of derivatives and using computational models to predict their properties, allowing for the prioritization of the most promising candidates for synthesis.

Reaction Mechanism Elucidation: Employing computational methods to study the mechanisms of reactions involving this compound, which can provide insights for optimizing reaction conditions and designing new transformations.

A synergistic approach combining computational design with experimental validation will be a powerful strategy for unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the most reliable synthetic routes for octahydro-2H-pyrano[3,2-b]pyridin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives often employs multicomponent reactions (MCRs) or mechanochemical approaches. Key methods include:

  • Solvent-free mechanochemical synthesis : Utilizes magnetic Fe₃O₄ nanoparticles functionalized with pyridine-4-carboxylic acid as a catalyst, achieving yields >80% under mild conditions .
  • Green one-pot synthesis : Conducted in PEG-400/glycerol mixtures, enabling efficient cyclization with minimal purification. This method avoids toxic solvents and achieves ~85% yield .
  • Electrocatalytic multicomponent reactions : Uses mediators like TEMPO under constant current to generate spiro-fused derivatives, with yields varying by solvent (e.g., 72% in acetonitrile vs. 65% in methanol) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Reference
MechanochemicalFe₃O₄ nanoparticles80–85
PEG-400/glycerolSolvent system85
ElectrocatalyticTEMPO, 10 mA/cm²65–72

Q. How can researchers confirm the structural identity of this compound derivatives?

Methodological Answer: Structural confirmation requires a combination of spectral and analytical techniques:

  • ¹H/¹³C NMR : Look for characteristic signals, such as the pyran ring protons (δ 3.5–4.5 ppm) and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns corresponding to pyran and piperidine ring cleavage .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the fused bicyclic structure .

Advanced Research Questions

Q. How can reaction mechanisms for pyrano-pyridinone cyclization be elucidated, particularly in solvent-free systems?

Methodological Answer: Mechanistic studies involve:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps, such as hemiketal formation in PEG/glycerol systems .
  • Computational modeling (DFT) : Predicts transition states for ring closure, highlighting the role of hydrogen bonding in stabilizing intermediates .
  • In situ FTIR monitoring : Tracks carbonyl group consumption during cyclization, confirming a two-step mechanism (Knoevenagel condensation followed by Michael addition) .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct analysis : Use preparative TLC or HPLC to isolate impurities. For example, over-oxidation byproducts in electrocatalytic syntheses can be identified via HRMS and compared with computed m/z values .
  • Variable temperature NMR : Resolves dynamic effects (e.g., chair-boat ring flipping) that may obscure proton assignments .
  • Controlled experiments : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) to isolate the source of discrepancies .

Q. What strategies are effective for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

  • In vivo anti-inflammatory models : Use carrageenan-induced paw edema in rodents to assess inhibition of COX-2 or IL-6 pathways. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity .
  • Structure-activity relationship (SAR) studies : Modify substituents at C-4 and C-6 positions to correlate steric/electronic effects with biological potency. For example, bulky aryl groups improve binding to CRF-1 receptors .

Q. Table 2: Key SAR Findings

Substituent PositionModificationBiological ImpactReference
C-4Hydroxyl groupEssential for H-bonding
C-6Methyl vs. nitroNitro enhances anti-inflammatory activity

Q. How can researchers optimize catalytic systems for enantioselective synthesis of this scaffold?

Methodological Answer:

  • Chiral organocatalysts : Use L-proline derivatives to induce asymmetry during cyclization, achieving enantiomeric excess (ee) up to 90% in THF .
  • Metal-ligand complexes : Chiral salen-Mn(III) catalysts improve diastereoselectivity in spiro-fused derivatives (dr > 10:1) .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, critical for high ee .

Q. What analytical methods resolve challenges in quantifying trace impurities in final products?

Methodological Answer:

  • UPLC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM) .
  • NMR relaxation experiments : Differentiates between residual solvents and organic byproducts via T₁/T₂ measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.